molecular formula C10H13BrO3 B585668 3,4,5-Trimethoxybenzyl-13C3 Bromide CAS No. 1346598-93-3

3,4,5-Trimethoxybenzyl-13C3 Bromide

Cat. No.: B585668
CAS No.: 1346598-93-3
M. Wt: 264.092
InChI Key: QEGDRYOJTONTLO-VMIGTVKRSA-N
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Description

3,4,5-Trimethoxybenzyl-13C3 Bromide is a chemical compound with the molecular formula C713C3H13BrO3 and a molecular weight of 264.09 g/mol . This compound is characterized by the presence of three methoxy groups attached to a benzyl ring, with a bromine atom substituting one of the hydrogen atoms on the benzyl group. It is often used in the preparation of heterocyclic compounds for the treatment of cancer and drug-resistant tumors .

Preparation Methods

The synthesis of 3,4,5-Trimethoxybenzyl-13C3 Bromide typically involves the bromination of 3,4,5-trimethoxybenzyl alcohol. The reaction is carried out under controlled conditions using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane or chloroform . The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

3,4,5-Trimethoxybenzyl-13C3 Bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to form 3,4,5-trimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include solvents like dichloromethane, chloroform, and reagents such as PBr3, HBr, LiAlH4, and various nucleophiles . Major products formed from these reactions include substituted benzyl derivatives, aldehydes, carboxylic acids, and alcohols.

Scientific Research Applications

3,4,5-Trimethoxybenzyl-13C3 Bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzyl-13C3 Bromide involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the bromine atom play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The compound’s effects are mediated through the activation or inhibition of specific enzymes, which in turn affect cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

3,4,5-Trimethoxybenzyl-13C3 Bromide can be compared with other similar compounds, such as:

    3,4,5-Trimethoxybenzyl Bromide: Lacks the 13C3 isotopic labeling, making it less suitable for certain research applications.

    3,4,5-Trimethoxyphenylacetic Acid: Contains a carboxylic acid group instead of a bromine atom, leading to different reactivity and applications.

    3,4,5-Trimethoxybenzaldehyde: Contains an aldehyde group, making it more reactive in certain types of chemical reactions.

The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable in research involving isotopic tracing and mass spectrometry .

Properties

CAS No.

1346598-93-3

Molecular Formula

C10H13BrO3

Molecular Weight

264.092

IUPAC Name

5-(bromomethyl)-1,2,3-tri(methoxy)benzene

InChI

InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1+1,2+1,3+1

InChI Key

QEGDRYOJTONTLO-VMIGTVKRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CBr

Synonyms

5-(Bromomethyl)-1,2,3-trimethoxy-benzene-13C3;  1-(Bromomethyl)-3,4,5-trimethoxybenzene-13C3;  5-(Bromomethyl)-1,2,3-trimethoxybenzene-13C3

Origin of Product

United States

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